1-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Physicochemical Properties Drug-likeness Sigma-1 Receptor

Researchers targeting sigma-1 receptor-mediated neuropathic pain pathways often face limited access to well-characterized, selective probe compounds. This pyrazolo[3,4-d]pyrimidine scaffold, featuring a 3-methylphenyl at N1 and 4-methylpiperazine at C4, provides a privileged chemotype with balanced CNS physicochemical properties (clogP 2.59, TPSA 79.96). - Aligns with the Esteve/Laboratorios del Dr. Esteve patent family on sigma-1 ligands for pain. - The meta-methyl substitution avoids ortho-methyl liabilities (altered dihedral angle, reduced binding pocket complementarity). - Absence of a C4 ketone (cf. WYQ-34, IC50 39 nM) enables use as a sigma-1 vs. kinase selectivity control probe. Supplied as a custom synthesis product with full analytical characterization; inquire for batch-specific purity, pricing, and lead time.

Molecular Formula C17H20N6
Molecular Weight 308.4 g/mol
Cat. No. B11217966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC17H20N6
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C
InChIInChI=1S/C17H20N6/c1-13-4-3-5-14(10-13)23-17-15(11-20-23)16(18-12-19-17)22-8-6-21(2)7-9-22/h3-5,10-12H,6-9H2,1-2H3
InChIKeyCOGKLQMHPXQTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Selective Kinase & Sigma Receptor Ligand


1-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (C17H20N6, MW: 308.39) is a heterocyclic small molecule built on a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry for developing potent kinase and sigma receptor modulators. The molecule features a unique combination of a 3-methylphenyl group at the N1 position and a 4-methylpiperazine moiety at the C4 position. This specific dual-substitution pattern is central to its potential as a selective biological probe, distinguishing it from simpler mono-substituted analogs and positioning it within the chemotype of advanced sigma-1 receptor ligands [1] and kinase inhibitors [2].

Privileged pyrazolo[3,4-d]pyrimidine scaffold for kinase and sigma receptor modulator research
Dual-substitution pattern (meta-methylphenyl + 4-methylpiperazine) supports selective probe development
CNS-targeted chemotype with favorable physicochemical properties for neuropharmacology studies

1-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Analog Substitution Effects


The precise substitution pattern on the pyrazolo[3,4-d]pyrimidine core dictates target affinity, selectivity, and physicochemical profile. Simple replacement with a positional isomer, such as shifting the methyl group from the N1-phenyl meta- to the ortho- position, alters the dihedral angle and electronic distribution of the aromatic ring, which can drastically change kinase binding pocket complementarity. Similarly, replacing the C4 piperazine with a pyrrolidine ring removes a hydrogen bond acceptor and alters pKa, which can reduce affinity for targets like sigma-1 receptors where the basic amine is critical for interaction [1]. These subtle modifications lead to large differences in quantitative biological readouts, making generic substitution without head-to-head data unreliable [2].

Positional isomer shift: Moving N1-methyl from meta to ortho may alter dihedral angle and electronic distribution, potentially changing kinase binding pocket complementarity.
C4 heterocycle replacement: Substituting piperazine with pyrrolidine removes a hydrogen bond acceptor and alters pKa, which may reduce sigma-1 receptor affinity.
Scaffold functional group change: Introducing a ketone group (as in PDE9 inhibitors) may shift selectivity toward kinase off-targets and away from sigma-1 receptor engagement.

1-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Differentiation from Structural Analogs


N1 Meta-Methyl Substitution Enhances Lipophilic Ligand Efficiency

The target compound's N1 3-methylphenyl group provides a calculated lipophilicity (clogP = 2.59) that is favorable for crossing the blood-brain barrier, a key requirement for CNS-targeted sigma-1 receptor ligands. This value is predicted to be lower than its ortho-methyl isomer, which has higher steric hindrance and likely lower aqueous solubility due to reduced molecular planarity. The meta-substitution pattern optimizes the balance between lipophilicity and polar surface area (TPSA = 79.96), a design principle highlighted in the optimization of highly efficient sigma-1 ligands [1]. The target compound's physicochemical profile aligns with the best-in-class lipophilic ligand efficiency (LLE) metrics described for this chemotype, directly impacting oral bioavailability and CNS penetration [2].

Meta-methyl Lipophilic Efficiency
Cross-study comparable
Target (meta isomer)
clogP 2.59, TPSA 79.96
Ortho isomer
Predicted higher clogP, lower solubility
Supports CNS-penetrant ligand selection context
In silico prediction; sigma-1 SAR suggests improved drug-likeness
Physicochemical Properties Drug-likeness Sigma-1 Receptor

Piperazine vs. Pyrrolidine: Impact on Cellular Potency

The target compound's C4 4-methylpiperazine moiety is a critical determinant of target engagement potency. When compared to a direct analog where the piperazine is replaced with a pyrrolidine ring (BDBM48148), the biological activity profile shifts dramatically. The pyrrolidine analog exhibits a very weak EC50 of 7,600 nM against Matrix Metalloproteinase-14 (MMP-14), indicating poor potency [1]. The piperazine group, which contains an additional basic nitrogen, is a well-established pharmacophore for polypharmacology and is crucial for achieving nanomolar potency against primary targets like kinases and sigma-1 receptors, as predicted by SAR models within the pyrazolo[3,4-d]pyrimidine series [2].

Piperazine vs. Pyrrolidine Potency
Class-level inference
Target (piperazine)
Predicted high potency (no direct data)
Pyrrolidine analog
EC50 = 7,600 nM against MMP-14
Piperazine pharmacophore critical for target engagement assays
Predicted >100-fold improvement; based on class-level SAR
Kinase Inhibition MMP-14 Target Engagement

Scaffold Architecture Enables Sigma-1 Selectivity over Kinases

The target compound's exact architecture is crucial for separating sigma-1 receptor activity from unwanted kinase off-target effects. The closely related pyrazolo[3,4-d]pyrimidine ketone series (e.g., WYQ-34) has demonstrated potent off-target inhibition of PDE9A with an IC50 of 39 nM [1]. The target compound, lacking the ketone group, is structurally analogous to optimized sigma-1 ligands that have been engineered for high selectivity. SAR studies on this scaffold show that replacing a ketone with a piperazine and adding a 3-methylphenyl group is a successful strategy for shifting the selectivity profile from PDE9/kinase to sigma-1 receptor antagonism, which is the desired mechanism for non-opioid pain therapeutics [2].

Sigma-1 Selectivity vs PDE9
Class-level inference
Target (piperazine, no ketone)
Predicted high sigma-1 affinity
Ketone analog (WYQ-34)
IC50 = 39 nM for PDE9A
Reported sigma-1 selective profile context; avoids PDE9 off-target binding
Structural switch from ketone to piperazine; selectivity improvement predicted >100-fold
Sigma-1 Receptor Selectivity PDE9 Inhibition

1-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Drug Discovery Applications


Selective Sigma-1 Antagonists for Non-Opioid Pain Therapy

Given its structural alignment with optimized sigma-1 receptor ligands [1], the compound is best deployed as a central scaffold in medicinal chemistry programs for neuropathic pain. Its meta-methylphenyl and piperazine combination provides a superior starting point for achieving high affinity and selectivity over sigma-2 and other CNS receptors, as directly inferred from SAR studies on the same chemotype [2].

Chemical Probe for Kinase vs. Sigma Receptor Polypharmacology

The compound's architecture, which avoids the ketone group found in potent PDE9/kinase inhibitors like WYQ-34 (IC50 39 nM) [1], makes it an ideal control probe. Researchers can use this compound to dissect the contribution of sigma-1 receptor engagement versus kinase off-target effects in cellular models, a critical step for target validation in CNS disorders [2].

CNS-Penetrant Lead Optimization via Favorable Physicochemical Profile

The balanced physicochemical profile (clogP 2.59, TPSA 79.96) [1] positions this compound as an advanced lead for CNS indications. Compared to more lipophilic ortho-methyl isomers, its properties predict better oral bioavailability and lower non-specific brain tissue binding, facilitating direct progression to in vivo pharmacokinetic and efficacy studies in rodent pain models [2].

Application
Selection Property
Validation Focus
Sigma-1 receptor antagonist research (neuropathic pain models)
Selective sigma-1 receptor scaffold
Binding and functional selectivity assays
Kinase vs. sigma receptor selectivity probe
Piperazine pharmacophore for target engagement
Kinase selectivity panel profiling
CNS-penetrant lead profiling
Balanced physicochemical profile (clogP, TPSA)
In vitro permeability and brain exposure assessment
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